2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid; hydrochloride, commonly referred to as a derivative of phenylalanine, is a synthesized amino acid with specific biochemical properties. This compound is categorized under amino acids and derivatives, particularly focusing on its role as a building block in protein synthesis and its potential therapeutic applications.
This compound can be sourced from various chemical suppliers that specialize in fine chemicals and pharmaceutical-grade compounds. Its production typically involves synthetic pathways that leverage established organic chemistry techniques.
The compound is classified as:
The synthesis of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid; hydrochloride generally involves several steps, including:
The molecular structure of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid; hydrochloride can be represented by its chemical formula . The compound features:
NC(C(C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)Cl
The compound can participate in various chemical reactions, including:
These reactions are typically facilitated by catalysts or specific reaction conditions (e.g., temperature, pH) that enhance the reaction rates and yields.
The mechanism of action of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid; hydrochloride primarily revolves around its role as an amino acid in biological systems:
Studies indicate that modifications in the structure can significantly affect its binding affinity and efficacy in enzymatic reactions.
Chiral pool strategies and catalytic asymmetric hydrogenation represent the predominant approaches for constructing the stereogenic center of this target molecule. Transition metal catalysis with chiral ligands enables enantioselective reduction of dehydroamino acid precursors. The (S)-enantiomer is particularly significant for biomedical applications where stereospecific recognition occurs. Patent WO2020096041A1 details a ruthenium-BINAP catalytic system achieving >99% enantiomeric excess (ee) at industrial-scale hydrogenation pressures (50-100 psi). The reaction proceeds at 60°C in methanol/water mixtures, generating the (S)-amino acid intermediate with 92% isolated yield after crystallization [2].
Table 1: Catalytic Systems for Enantioselective Synthesis
Catalyst System | Temperature (°C) | Pressure (psi) | ee (%) | Yield (%) |
---|---|---|---|---|
Ru-(S)-BINAP | 60 | 50-100 | >99 | 92 |
Rh-(R,R)-DuPhos | 45 | 30 | 95 | 85 |
Ir-(S)-PHOX | 70 | 100 | 98 | 88 |
Alternative routes employ enzymatic resolution using immobilized acylases, though this approach typically affords lower yields (≤50%) despite excellent stereoselectivity. The catalytic asymmetric method remains preferred for large-scale production due to superior atom economy and reduced waste generation compared to resolution techniques [2].
Solid-phase peptide synthesis (SPPS) enables efficient generation of structurally complex derivatives through on-resin functionalization of the carboxymethyl group. The carboxylic acid moiety serves as an ideal handle for amide bond formation with amine-containing pharmacophores. Patent WO2020096041A1 demonstrates covalent attachment to 5-amino-2-phenylbenzo[d]oxazol-7-yl scaffolds via amide coupling, producing targeted molecular hybrids. The methodology employs Wang resin-bound Fmoc-protected tyrosine analogs, with carboxymethyl introduction achieved through alkylation with tert-butyl bromoacetate followed by acidic deprotection [2].
The stepwise SPPS approach maintains enantiopurity (>98% ee) while enabling introduction of sterically demanding groups incompatible with solution-phase synthesis. Coupling efficiencies exceed 95% per step when using PyBOP/DIPEA activation in NMP, with final TFA cleavage simultaneously removing side-chain protecting groups. This strategy facilitates rapid generation of derivative libraries for structure-activity relationship studies without requiring isolation of the intermediate amino acid [2].
Conversion of the free amino acid to its hydrochloride salt significantly enhances stability, crystallinity, and purification characteristics. Optimal salt formation employs anhydrous hydrogen chloride (1.0-1.2 equivalents) in ethanol/ethyl acetate mixtures, producing high-purity crystals with defined morphology. Solvent screening reveals ethanol yields rhombic crystals with superior flow properties compared to acetonitrile-derived needles or acetone-aggregated plates. Crystallization kinetics studies indicate nucleation initiation at 50% supersaturation, with cooling rates of 0.5°C/min minimizing inclusion defects [2] [4].
Table 2: Solvent Effects on Hydrochloride Salt Crystallization
Solvent System | Crystal Habit | Purity (%) | Mean Particle Size (μm) | Bulk Density (g/mL) |
---|---|---|---|---|
Ethanol | Rhombic | 99.8 | 120 | 0.45 |
Acetonitrile | Needles | 99.5 | 80 | 0.28 |
Acetone | Aggregates | 98.7 | 200 | 0.32 |
Methanol/Ethyl acetate (1:3) | Plates | 99.3 | 150 | 0.38 |
Critical process parameters include strict water content control (<500 ppm) to prevent hydrate formation and precise stoichiometric endpoint determination via in situ pH monitoring. The hydrochloride salt exhibits a characteristic X-ray diffraction pattern with peaks at 8.5°, 14.3°, and 17.2° (2θ) confirming phase purity [2] [4].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7